4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine
Overview
Description
4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family
Mechanism of Action
Target of Action
Similar compounds such as 1h-pyrazolo[3,4-b]pyridines have been reported to inhibit several important proteins, including cyclin-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .
Mode of Action
It’s known that similar compounds act by inhibiting their target proteins, thereby disrupting the biochemical processes these proteins are involved in .
Biochemical Pathways
These could include pathways related to cell cycle regulation (via cyclin-dependent kinase inhibition), viral replication (via HIV reverse transcriptase inhibition), and inflammatory responses (via IL-6 and TNF- inhibition) .
Result of Action
Based on the known targets of similar compounds, the effects could include disruption of cell cycle progression, inhibition of viral replication, and modulation of inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dimethylacetamide (DMA) at elevated temperatures (around 80°C) for several hours . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Comparison with Similar Compounds
4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrazolo core but differ in their ring fusion and substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
Biological Activity
4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a pyrazole ring fused with a pyridine ring. Its molecular formula is C_7H_6ClN_3, and it features a chlorine atom at the 4-position and a methyl group at the 6-position.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against lung cancer (A549), breast cancer (MCF-7), and colorectal cancer (HCT116) cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis. In particular, it may target Nek2 kinase, which plays a crucial role in cell proliferation and survival .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 12.5 | Inhibition of Nek2 kinase |
MCF-7 | 15.0 | Induction of apoptosis |
HCT116 | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it may possess activity against both bacterial and fungal pathogens:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Showed inhibitory effects on Candida albicans.
The mechanism is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways .
Study 1: Anticancer Efficacy
In a study published in ACS Omega, researchers synthesized various pyrazolo derivatives, including this compound. They reported that this compound exhibited potent antiproliferative effects on breast cancer cells (MDA-MB-231) with an IC50 value significantly lower than that of standard chemotherapeutics .
Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial activity of this compound against clinical isolates of bacteria and fungi. Results indicated that it inhibited the growth of several strains at concentrations comparable to established antibiotics .
Molecular Mechanisms
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound acts as a covalent inhibitor of Nek2 kinase, leading to disrupted phosphorylation processes essential for cell cycle progression.
- Apoptosis Induction : By modulating signaling pathways related to apoptosis, it promotes programmed cell death in cancer cells.
Properties
IUPAC Name |
4-chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-6-5(3-9-11-6)7(8)10-4/h2-3H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSIWTLJMVJMJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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